2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
“2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C8H11ClF5NS . It has a molecular weight of 283.69 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F5NS.ClH/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14;/h1-3,6H,4-5,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives demonstrates the compound's utility in organic chemistry for developing materials with physiological properties. These compounds exhibit significant biological activities, including antioxidant effects and membrane stabilization, which are useful in drug creation (Farzaliyev et al., 2020).
- In another study, alkoxy-λ6-sulfanenitriles were found to be versatile alkylating reagents toward various nucleophiles, demonstrating the compound's reactivity and potential for creating a wide range of chemically significant products (Hao et al., 2004).
- A kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles revealed insights into the reaction mechanisms, highlighting the compound's stability and reactivity under various conditions, which is crucial for its application in chemical syntheses (Dong et al., 2001).
Applications in Polymer and Material Science
- The modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various aliphatic and aromatic amines, including the target compound, demonstrated enhanced thermal stability and promising antibacterial and antifungal activities. These materials have potential applications in medical fields (Aly & El-Mohdy, 2015).
Implications for Drug Development
- The investigation into the biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, which are related to the chemical structure of interest, suggests potential applications in drug development due to their significant biological activities (Farzaliyev et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5NS.ClH/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14;/h1-3,6H,4-5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNRVNMOGGJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride |
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